molecular formula C15H21NO3S2 B6705032 N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide

Cat. No.: B6705032
M. Wt: 327.5 g/mol
InChI Key: PFCLSWYSZDFKLO-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide: is a synthetic organic compound characterized by a complex structure that includes a thiophene ring, a cyclohexyl group, and a dioxothiolan moiety

Properties

IUPAC Name

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S2/c17-15(14-7-4-9-20-14)16(12-5-2-1-3-6-12)13-8-10-21(18,19)11-13/h4,7,9,12-13H,1-3,5-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCLSWYSZDFKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCS(=O)(=O)C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the Thiophene-2-carboxamide Core: : This step usually starts with the acylation of thiophene using an appropriate acyl chloride or anhydride to form thiophene-2-carboxylic acid. This intermediate is then converted to thiophene-2-carboxamide through an amidation reaction using ammonia or an amine.

  • Introduction of the Dioxothiolan Group: : The dioxothiolan moiety can be introduced via a cyclization reaction involving a suitable dithiolane precursor. This step often requires specific conditions such as the presence of a strong acid or base to facilitate the cyclization.

  • Attachment of the Cyclohexyl Group: : The final step involves the N-alkylation of the thiophene-2-carboxamide with cyclohexylamine. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring in N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : The compound can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to modify the functional groups attached to the thiophene ring.

  • Substitution: : Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), chlorine (Cl2), nitric acid (HNO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amides, alcohols

    Substitution: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide
  • N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide
  • N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activity, and potential applications. Its dioxothiolan moiety, in particular, contributes to its distinct chemical behavior and potential for diverse applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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